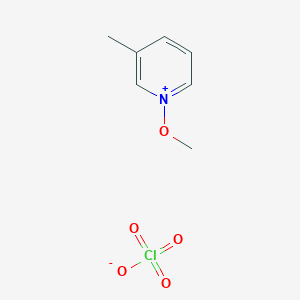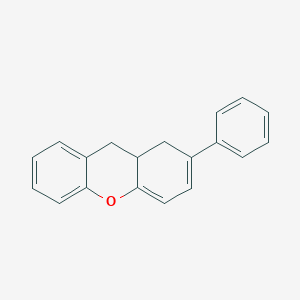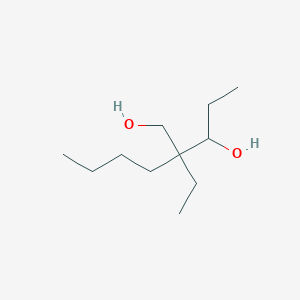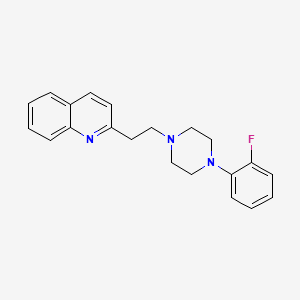![molecular formula C16H15ClN2O6S B14604612 Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester CAS No. 61154-60-7](/img/structure/B14604612.png)
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
The synthesis of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitroaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with acetic anhydride and ethyl alcohol under controlled conditions to yield the final ester product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties significantly.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mécanisme D'action
The mechanism of action of acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro and sulfonyl groups play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar compounds to acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester include:
Acetic acid, (2-chloro-5-nitrophenyl)methyl ester: This compound has a similar structure but differs in the ester group, leading to different reactivity and applications.
Acetic acid, chloro-, ethyl ester: While simpler in structure, this compound shares some reactivity patterns with the target compound.
Acetic acid, 4-nitrophenyl ester: Another related compound with different functional groups, affecting its chemical behavior and applications.
Propriétés
Numéro CAS |
61154-60-7 |
|---|---|
Formule moléculaire |
C16H15ClN2O6S |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
ethyl 2-[(5-chloro-2-nitrophenyl)-phenylsulfamoyl]acetate |
InChI |
InChI=1S/C16H15ClN2O6S/c1-2-25-16(20)11-26(23,24)18(13-6-4-3-5-7-13)15-10-12(17)8-9-14(15)19(21)22/h3-10H,2,11H2,1H3 |
Clé InChI |
KPPBGUKKOMHYCF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)N(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)

![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)




![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
